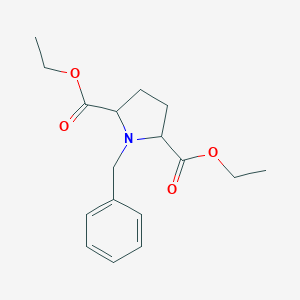

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143948. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUSEIANLSWKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966704 | |

| Record name | Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52321-06-9, 17740-40-8 | |

| Record name | NSC143948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate, a pyrrolidine derivative with significant potential as a versatile building block in medicinal chemistry and pharmaceutical research.[1] This document details its physicochemical characteristics, experimental protocols for property determination, and potential biological relevance, presented in a format tailored for scientific and research applications.

Physicochemical Properties

This compound is an organic compound featuring a central pyrrolidine ring, a tertiary amine functionalized with a benzyl group, and two diethyl ester groups.[1] These structural features dictate its chemical behavior, including its basicity, solubility, and reactivity.

1.1. General and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO₄ | [1][2][3] |

| Molecular Weight | 305.37 g/mol | [1][3] |

| CAS Number | 52321-06-9, 93478-48-9 (HCl salt) | [2][3][4] |

| Melting Point | 123-125 °C | |

| Boiling Point | 145-148 °C (at 0.3 Torr) | |

| Density | 1.146 ± 0.06 g/cm³ (Predicted) | |

| XlogP (Predicted) | 2.9 | [5] |

| Topological Polar Surface Area (TPSA) | 55.84 Ų | [3] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [6] |

1.2. Basicity and pKa

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom within the pyrrolidine ring. As a tertiary amine, it can be protonated by acids to form a water-soluble salt, a common strategy used in drug formulation.[7] The presence of electron-withdrawing diethyl ester groups on the pyrrolidine ring is expected to decrease the basicity of the nitrogen atom compared to a simple N-benzylpyrrolidine.

1.3. Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like."[13] this compound possesses both polar (ester groups, tertiary amine) and non-polar (benzyl group, hydrocarbon backbone) features.

-

Water: Expected to have low solubility in water due to its relatively large non-polar surface area.[7]

-

Aqueous Acid: Solubility is expected to increase significantly in dilute acidic solutions (e.g., 5% HCl). The basic nitrogen atom will be protonated, forming a more polar and water-soluble ammonium salt.[7][14][15]

-

Organic Solvents: Expected to be soluble in a range of organic solvents such as ethanol, diethyl ether, chloroform, and dimethyl sulfoxide (DMSO), due to its significant non-polar character.[13][14]

The following diagram illustrates a typical workflow for determining the solubility class of an organic compound like this compound.

Caption: Solubility determination workflow for an organic compound.

1.4. Stability and Reactivity

-

Stability: The compound should be stored in dry, cool conditions (2-8°C) to ensure stability.[6]

-

Hydrolysis: The diethyl ester groups are susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding dicarboxylic acid.[1] This reaction is a common transformation in synthetic pathways.

-

Reduction: The carbonyl groups of the esters can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.[1]

Experimental Protocols

Detailed methodologies for determining key basic properties are provided below. These are generalized protocols and may require optimization for this specific compound.

2.1. Protocol for pKa Determination via Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid and monitoring the pH change.[8]

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl), standardized

-

Solvent (e.g., water-ethanol mixture to ensure solubility)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A)

Procedure:

-

Preparation: Accurately weigh approximately 50-100 mg of the compound and dissolve it in a suitable volume (e.g., 50 mL) of a water-ethanol co-solvent mixture (e.g., 50:50 v/v).

-

Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M HCl titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point, where half of the amine has been neutralized. The pH at this point is equal to the pKa. Alternatively, the equivalence point can be found from the first derivative of the titration curve (ΔpH/ΔV vs. V).

2.2. Protocol for Solubility Classification

This protocol provides a systematic approach to determine the solubility class of the compound.[14][15][16]

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Hydrochloric Acid (HCl)

-

5% (w/v) Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Small test tubes and rack

-

Spatula and vortex mixer

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of deionized water in small portions, vortexing vigorously after each addition.[14]

-

Observe if the compound dissolves completely. Record the result.

-

-

5% HCl Solubility (if insoluble in water):

-

5% NaOH Solubility (if insoluble in water and 5% HCl):

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition.

-

Observe for dissolution. Solubility would indicate an acidic functional group.

-

-

Ether Solubility:

-

To a fresh 25 mg sample, add 0.75 mL of diethyl ether in portions, vortexing after each addition.[14]

-

Observe for dissolution to determine its solubility in a non-polar organic solvent.

-

Biological Activity and Applications

This compound and its derivatives are recognized for their potential biological activities and serve as important intermediates in drug development.[1]

-

Pharmaceutical Intermediate: It is primarily used as a precursor for synthesizing more complex, biologically active molecules.[1]

-

Neurological Disorders: Derivatives have been investigated for their potential to treat neurological conditions by interacting with neurotransmitter systems.[1]

-

Analgesic and Anti-inflammatory Agents: Related structures have shown potential as pain relievers and anti-inflammatory compounds.[1]

-

Antimicrobial and Anticancer Potential: While not directly reported for this compound, structurally related pyrrolidine and dicarboxylate derivatives have been explored for their antimicrobial and anticancer activities.[17][18][19]

The following diagram outlines a generalized workflow for screening a compound like this compound for potential biological activity.

References

- 1. Buy diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate [smolecule.com]

- 2. 1-Benzylpyrrolidine-2,5-dicarboxylic acid diethyl ester | CAS 93478-48-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemscene.com [chemscene.com]

- 4. 93478-48-9 this compound hydrochloride AKSci 5349DW [aksci.com]

- 5. PubChemLite - this compound (C17H23NO4) [pubchemlite.lcsb.uni.lu]

- 6. achmem.com [achmem.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. chem.ws [chem.ws]

- 17. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate chemical structure and analysis

An In-depth Technical Guide to Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its chemical structure, physicochemical properties, and analytical characterization. Furthermore, it outlines its synthesis, chemical reactivity, and significant role as a precursor in the development of bioactive compounds.

Chemical Identity and Structure

This compound is a pyrrolidine derivative characterized by a central five-membered nitrogen-containing ring.[1] This ring is substituted with a benzyl group on the nitrogen atom and two diethyl ester groups at positions 2 and 5.[1] The stereochemistry of the ester groups (cis or trans) is a critical feature, influencing the molecule's three-dimensional shape and subsequent biological activity in its derivatives. The compound's molecular formula is C17H23NO4.[1][2][3][4][5]

Key Structural Features:

-

Pyrrolidine Core: A saturated five-membered heterocyclic amine.

-

N-Benzyl Group: Provides steric bulk and influences the electronic properties of the nitrogen atom.

-

Two Diethyl Ester Groups: Act as versatile chemical handles for further synthetic modifications.[1]

Physicochemical Properties

The quantitative properties of this compound are summarized below. These properties can vary slightly depending on the specific stereoisomer.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₃NO₄ | [1][3][4][6] |

| Molecular Weight | ~305.37 g/mol | [1][3][6] |

| CAS Number | 52321-06-9 (cis-isomer) | [3][6][7] |

| Density | ~1.146 g/cm³ (Predicted) | [3] |

| Melting Point | 123-125 °C | [3] |

| Boiling Point | 145-148 °C (at 0.3 Torr) | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][5] |

| Canonical SMILES | CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC | [1][2] |

| InChI Key | LDUSEIANLSWKPY-UHFFFAOYSA-N | [2] |

Spectroscopic and Analytical Profile

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific experimental spectra are proprietary, a theoretical analysis based on the compound's structure is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include triplets and quartets for the ethyl ester groups, a singlet for the benzylic methylene protons, multiplets for the pyrrolidine ring protons, and signals corresponding to the aromatic protons of the benzyl group.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbons of the ester groups, the aliphatic carbons of the pyrrolidine ring and ethyl groups, and the aromatic and benzylic carbons from the benzyl substituent.

| Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Ethyl (CH₃) | ~1.2-1.4 (triplet) | ~14 |

| Ethyl (CH₂) | ~4.1-4.3 (quartet) | ~60-62 |

| Pyrrolidine (CH, CH₂) | ~2.0-4.0 (multiplets) | ~30-65 |

| Benzyl (CH₂) | ~3.6-4.0 (singlet) | ~55-60 |

| Benzyl (Aromatic CH) | ~7.2-7.4 (multiplets) | ~127-138 |

| Ester (C=O) | - | ~170-175 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Strong absorption bands are expected for the carbonyl groups of the esters.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1730-1750 | Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2980 | Medium-Strong |

| C-O Stretch (Ester) | 1000-1300 | Strong |

| C-N Stretch (Amine) | 1020-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted values for common adducts are listed below.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 306.17000 |

| [M+Na]⁺ | 328.15194 |

| [M-H]⁻ | 304.15544 |

| [M+K]⁺ | 344.12588 |

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of this compound typically involves a multi-step process. A common strategy is the cyclization of appropriate precursors. The diagram below illustrates a generalized workflow for its synthesis.

Key Chemical Reactions

The ester and amine functionalities make the compound a versatile intermediate for further chemical transformations.[1]

-

Hydrolysis: The two ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.[1] This transformation is fundamental for creating peptide mimics or other derivatives where a carboxylic acid moiety is required.

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester groups to primary alcohols, yielding 1-benzylpyrrolidine-2,5-dimethanol.[1]

-

Transesterification: Treatment with a different alcohol in the presence of a catalyst allows for the conversion of the diethyl esters into other ester forms (e.g., dimethyl, di-tert-butyl).[1]

Applications in Drug Development

This compound is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules.[1] Its derivatives have shown potential in various therapeutic areas.[1]

-

Neurological Disorders: Derivatives have been investigated for their ability to modulate neurotransmitter systems, suggesting potential applications in treating various neurological conditions.[1]

-

Analgesics and Anti-inflammatory Agents: The pyrrolidine scaffold is present in numerous compounds with analgesic and anti-inflammatory properties. This precursor allows for the synthesis of novel derivatives targeting enzymes and receptors involved in pain and inflammation pathways.[1]

Experimental Protocols

The following sections provide generalized, representative protocols for the synthesis and analysis of this compound. Note: These are illustrative protocols and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: Synthesis via Cyclization

Objective: To synthesize cis-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.

Materials:

-

Diethyl 2,5-dibromoadipate

-

Benzylamine (≥99%)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of diethyl 2,5-dibromoadipate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).

-

Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure product.

Protocol: Sample Preparation for NMR Analysis

Objective: To prepare a sample for ¹H and ¹³C NMR spectroscopy.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Weigh approximately 5-10 mg of the purified product into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ (containing 0.03% TMS as an internal standard) to the vial.

-

Agitate the vial gently until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

The sample is now ready for analysis in an NMR spectrometer. Acquire spectra according to the instrument's standard operating procedures.

References

- 1. Buy diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate [smolecule.com]

- 2. PubChemLite - this compound (C17H23NO4) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. 1-Benzylpyrrolidine-2,5-dicarboxylic acid diethyl ester | CAS 93478-48-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. achmem.com [achmem.com]

- 6. chemscene.com [chemscene.com]

- 7. (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate - CAS:52321-06-9 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate, a key intermediate in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications in research and development.

Compound Identification and Properties

This compound is a pyrrolidine derivative characterized by a benzyl group attached to the nitrogen atom and two ethyl ester groups at positions 2 and 5 of the pyrrolidine ring.[1] The stereochemistry of the ester groups can vary, leading to different isomers.

Chemical Identifiers

Several CAS numbers are associated with this compound, often distinguishing its stereoisomers or salt forms. It is crucial for researchers to note these distinctions when sourcing materials.

| Identifier | Data |

| Chemical Name | This compound |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| CAS Number (cis-isomer) | 52321-06-9 |

| CAS Number (Mixture) | 17740-40-8 |

| CAS Number (HCl Salt) | 93478-48-9 |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC |

| InChI Key | LDUSEIANLSWKPY-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties, primarily associated with the cis-isomer (CAS 52321-06-9).

| Property | Value |

| Melting Point | 123-125 °C |

| Boiling Point | 145-148 °C (at 0.3 Torr) |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ |

| Storage Temperature | 2-8°C, Sealed in a dry environment |

Synthesis and Experimental Protocols

Representative Synthesis: N-Benzylation

This protocol describes the benzylation of the pyrrolidine nitrogen via nucleophilic substitution.

Reaction Scheme: Starting Material: Diethyl pyrrolidine-2,5-dicarboxylate Reagents: Benzyl bromide, Potassium carbonate (K₂CO₃) Solvent: N,N-Dimethylformamide (DMF) Product: this compound

Experimental Protocol:

-

Reaction Setup: To a solution of diethyl pyrrolidine-2,5-dicarboxylate (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, approx. 1.5-2.0 equivalents) as a base.

-

Addition of Reagent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain stirring under an inert atmosphere (e.g., Nitrogen or Argon) for several hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Applications in Research and Development

This compound is primarily utilized as a versatile building block in pharmaceutical research and synthetic chemistry.[2] Its structural features allow for further chemical modifications, such as hydrolysis of the ester groups to the corresponding dicarboxylic acid, reduction to diols, or transesterification.[2]

Pharmaceutical Intermediate

The pyrrolidine scaffold is a common feature in many biologically active compounds. Derivatives of this compound have been investigated for their potential in treating neurological disorders, attributed to their ability to interact with neurotransmitter systems.[2] Additionally, related structures have shown potential as analgesic and anti-inflammatory agents.[2]

Safety and Handling

For CAS number 17740-40-8, the following GHS hazard and precautionary statements have been identified. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

References

Spectroscopic Profile of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate. Due to the absence of publicly available experimental spectra, this document presents predicted data based on the compound's structure and established spectroscopic principles for analogous molecules. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation and characterization of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally related compounds.

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for various adducts of this compound (C17H23NO4, Molecular Weight: 305.37 g/mol ) are presented below.[1][2] Electron Ionization (EI) would likely show a molecular ion peak and characteristic fragmentation patterns.

| Adduct | Predicted m/z |

| [M]+ | 305.1622 |

| [M+H]+ | 306.1700 |

| [M+Na]+ | 328.1519 |

| [M-H]- | 304.1554 |

| M = this compound |

Predicted Fragmentation: In an Electron Ionization Mass Spectrum (EI-MS), common fragmentation pathways for this molecule would include the loss of the benzyl group (m/z 91), loss of an ethoxy group (-OCH2CH3), and cleavage of the pyrrolidine ring.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structural motifs. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Predicted Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 4.20 - 4.05 | q | 4H | -OCH₂CH₃ |

| ~ 3.80 | d | 1H | Benzyl CH₂ |

| ~ 3.60 | d | 1H | Benzyl CH₂ |

| ~ 3.50 | m | 2H | Pyrrolidine C2-H and C5-H |

| ~ 2.30 - 2.00 | m | 4H | Pyrrolidine C3-H₂ and C4-H₂ |

| ~ 1.25 | t | 6H | -OCH₂CH₃ |

¹³C NMR Predicted Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 - 172 | C=O (ester) |

| ~ 138 | Aromatic quaternary C |

| ~ 129 - 127 | Aromatic CH |

| ~ 65 | Pyrrolidine C2 and C5 |

| ~ 61 | -OCH₂CH₃ |

| ~ 58 | Benzyl CH₂ |

| ~ 30 - 28 | Pyrrolidine C3 and C4 |

| ~ 14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~ 1250 - 1150 | Strong | C-O stretch (ester) |

| ~ 1100 - 1000 | Medium | C-N stretch |

| ~ 740, 700 | Strong | Aromatic C-H bend (monosubstituted) |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[6][7]

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for oils): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.[8]

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.[9]

-

Instrumentation: Utilize a high-resolution mass spectrometer, for example, a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-1000.

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

Acquire spectra over a mass range of m/z 40-600.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution data, calculate the elemental composition of the observed ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Buy diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate [smolecule.com]

- 2. achmem.com [achmem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Physical and chemical properties of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a heterocyclic compound belonging to the pyrrolidine class of organic molecules. Possessing a unique structural architecture that includes a pyrrolidine ring, a benzyl group, and two diethyl ester functionalities, this compound serves as a versatile building block in synthetic organic chemistry. Its primary significance lies in its role as a key intermediate in the development of novel pharmaceutical agents, particularly those targeting neurological disorders and inflammatory conditions. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, including its synthesis, reactivity, and spectral characterization.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₁₇H₂₃NO₄ and a molecular weight of approximately 305.37 g/mol .[1][2] It is a pyrrolidine derivative characterized by a central five-membered nitrogen-containing ring.[1] The key structural features include a benzyl group attached to the nitrogen atom and two diethyl ester groups at positions 2 and 5 of the pyrrolidine ring.[1]

Physical Properties

The known physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary slightly based on experimental conditions and the isomeric form of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₃NO₄ | [1][3] |

| Molecular Weight | 305.37 g/mol | [1][2] |

| Melting Point | 123-125 °C | [2] |

| Boiling Point | 145-148 °C (at 0.3 Torr) | [2] |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |

Note: The stereochemistry of the compound (e.g., cis or trans, and the specific enantiomers) can influence its physical properties.

Solubility

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following represents expected spectral characteristics based on the compound's structure.

1.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic protons (a singlet or AB quartet around 3.5-4.5 ppm), the protons on the pyrrolidine ring (in the aliphatic region, likely between 1.8 and 4.0 ppm), and the ethyl ester groups (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons).

1.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups (in the range of 170-175 ppm), the aromatic carbons of the benzyl group (between 125 and 140 ppm), the benzylic carbon (around 50-60 ppm), the carbons of the pyrrolidine ring (in the aliphatic region), and the carbons of the ethyl ester groups (around 60 ppm for the -OCH₂- and 14 ppm for the -CH₃).

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1730-1750 cm⁻¹). Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

Chemical Properties and Reactivity

This compound undergoes chemical reactions typical of tertiary amines and esters.[1]

Hydrolysis

The diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 1-benzylpyrrolidine-2,5-dicarboxylic acid.[1] This transformation is often a key step in the synthesis of derivatives where the carboxylic acid functionality is required for further chemical modifications.

Transesterification

Treatment of the compound with different alcohols in the presence of a suitable catalyst can lead to transesterification, resulting in the formation of different ester derivatives.[1]

Reduction

The ester functionalities can be reduced to the corresponding primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would yield (1-benzylpyrrolidin-2,5-diyl)dimethanol.

Synthesis

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Considerations

-

Pyrrolidine Ring Formation: This can be achieved through various cyclization strategies, often starting from precursors like glutamic acid or other suitable amino acids.

-

N-Benzylation: The introduction of the benzyl group onto the nitrogen atom of the pyrrolidine ring is typically accomplished via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base.[1]

-

Esterification: The final step involves the conversion of the carboxylic acid groups to their corresponding diethyl esters. This is commonly carried out by reacting the dicarboxylic acid with ethanol in the presence of an acid catalyst (Fischer esterification).

Biological Significance and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[1]

Role in Drug Discovery

Derivatives of this compound have been investigated for their potential therapeutic applications in several areas:

-

Neurological Disorders: The pyrrolidine scaffold is a common feature in many centrally active compounds. Derivatives of this compound have been explored for their ability to modulate neurotransmitter systems.[1]

-

Analgesic and Anti-inflammatory Agents: Some compounds related to this structure have shown promise as potential analgesics and anti-inflammatory drugs.[1]

Potential Signaling Pathway Interactions

While specific signaling pathways for this compound itself have not been elucidated, its derivatives are being investigated for their interactions with various biological targets. This includes potential modulation of neurotransmitter receptors involved in pain pathways and the inhibition of enzymes linked to inflammatory processes.[1]

The following diagram illustrates a hypothetical workflow for investigating the potential inhibitory effects of a derivative of this compound on a target enzyme.

Caption: Experimental workflow for enzyme inhibition studies.

Safety and Handling

The hydrochloride salt of this compound is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its unique structural features provide a foundation for the development of a wide range of derivatives with diverse biological activities. Further research to fully characterize its physical, chemical, and biological properties will undoubtedly facilitate its broader application in the discovery of novel therapeutics.

References

An In-depth Technical Guide to Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the physicochemical properties of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate. It includes a summary of its molecular data, a representative experimental protocol for the synthesis of related pyrrolidine derivatives, and a logical workflow for its preparation and analysis. This compound is a pyrrolidine derivative utilized as a versatile building block and intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.[1]

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO₄ | [1][2][3][4] |

| Molecular Weight | 305.37 g/mol | [1][2][5] |

| Monoisotopic Mass | 305.16272 Da | [4] |

| CAS Number | 52321-06-9, 93478-48-9 | [2][3][5] |

| IUPAC Name | diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate | [1] |

| Canonical SMILES | CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC | [1][4] |

| InChI Key | LDUSEIANLSWKPY-UHFFFAOYSA-N | [4] |

| Predicted Density | 1.146±0.06 g/cm³ | [2] |

| Boiling Point | 145-148 °C (at 0.3 Torr) | [2] |

| Melting Point | 123-125 °C | [2] |

Experimental Protocols

General Procedure for 1,3-Dipolar Cycloaddition to Form Pyrrolidine Precursors:

-

Reaction Setup: A solution of a selected nitrone (2.0 mmol) and an alkene (2.2 mmol) in a suitable solvent such as toluene (4 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and condenser.[6]

-

Reaction Conditions: The reaction mixture is stirred at 60 °C. The progress of the reaction is monitored until the nitrone is consumed, which can take between 24 to 96 hours.[6]

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure (in vacuo).[6]

-

Chromatography: The resulting crude product is purified by column chromatography on silica gel (e.g., Merck silica gel 60, 70–230 mesh).[6] The eluent system is selected based on the polarity of the target compound, such as a hexane-ethyl acetate or chloroform-methanol mixture.[6]

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Infrared Spectroscopy (IR).[6] Elemental analysis may be performed to confirm the empirical formula.[6]

Logical and Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a target compound like this compound.

References

- 1. Buy diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 1-Benzylpyrrolidine-2,5-dicarboxylic acid diethyl ester | CAS 93478-48-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. PubChemLite - this compound (C17H23NO4) [pubchemlite.lcsb.uni.lu]

- 5. (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate - CAS:52321-06-9 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 6. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological activities of derivatives of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate, a promising scaffold in medicinal chemistry. While direct biological data on the parent compound is limited, this document provides a comprehensive overview of the diverse pharmacological activities exhibited by structurally related pyrrolidine derivatives. This guide summarizes key findings on their antimicrobial, anticancer, neuroprotective, and anti-inflammatory properties. Detailed experimental protocols for foundational assays and conceptual signaling pathways are provided to facilitate further research and development in this area.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound serves as a key synthetic intermediate in the development of novel therapeutics.[1] Its structural features, including the pyrrolidine core, the N-benzyl group, and the diethyl ester functionalities, provide a versatile platform for chemical modification and the exploration of a wide range of biological targets.[1] While extensive research has been conducted on various pyrrolidine derivatives, specific biological activity data for this compound itself remains scarce in publicly available literature. This guide, therefore, focuses on the documented biological activities of its closely related analogs to infer its potential therapeutic applications.

Biological Activities of Pyrrolidine Derivatives

Derivatives of the pyrrolidine scaffold have demonstrated a broad spectrum of biological activities, highlighting the potential for this chemical class in drug discovery.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of N-substituted pyrrolidine derivatives. For instance, novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates have shown significant activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 15.12 to 15.62 μg/mL.[2] Furthermore, certain derivatives exhibited promising antifungal activity against Candida strains.[2] The synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives has also yielded compounds with notable antibacterial effects against both Gram-positive and Gram-negative bacteria.[3]

Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Test Organism | Activity (MIC in μg/mL) | Reference |

| N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines | Various Bacteria | 15.12 - 15.62 | [2] |

| N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines | Candida strains | 62.5 - 125 | [2] |

| N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines | E. coli, P. aeruginosa, S. aureus, E. faecalis | Variable | [3] |

Anticancer Activity

The cytotoxicity of pyrrolidine derivatives against various cancer cell lines has been a subject of intense investigation. For example, novel spirooxindole pyrrolidine analogs have demonstrated significant potency against the human lung cancer cell line A549, with some compounds exhibiting IC50 values as low as 1.2 μM.[4][5] Importantly, these potent compounds were found to be non-cytotoxic against non-cancerous mouse embryonic fibroblast cells, suggesting a degree of selectivity.[4][5] Other studies on 5-oxopyrrolidine derivatives have also identified compounds with potent anticancer activity against A549 cells.[6]

Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Spirooxindole pyrrolidine analogs | A549 (Lung Cancer) | 1.2 μM | [4][5] |

| Spirooxindole pyrrolidine analogs | A549 (Lung Cancer) | 3.48 μM | [4][5] |

| 5-Oxopyrrolidine derivatives | A549 (Lung Cancer) | Potent Activity | [6] |

Neuroprotective Activity

The potential of pyrrolidine derivatives in the context of neurodegenerative diseases is an emerging area of research. Studies have suggested that these compounds may offer neuroprotective effects. For instance, certain pyrrole-based compounds have demonstrated significant neuroprotective and antioxidant effects in in-vitro models of oxidative stress in SH-SY5Y neuroblastoma cells.[7] These compounds exhibited low toxicity and strong protective effects at concentrations as low as 1 µM.[7] The core structure is considered a building block for medications targeting neurological conditions.[1]

Anti-inflammatory Activity

Pyrrolidine derivatives have also been explored for their anti-inflammatory properties. Research on novel pyrrolidine derivatives has shown that some compounds exhibit significant anti-inflammatory effects in animal models.[8] In-silico studies suggest that these effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the same broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[10]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

-

Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in a suitable medium.

-

Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specific duration.

-

Induction of Oxidative Stress: An oxidizing agent (e.g., hydrogen peroxide or 6-hydroxydopamine) is added to the culture medium to induce cell death.

-

Incubation: The cells are incubated for a further 24 hours.

-

Viability Assessment: Cell viability is assessed using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Dosing: A group of rodents (e.g., rats or mice) is orally administered the test compound. A control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound derivatives are not yet elucidated, based on the activities of related compounds, several hypothetical mechanisms can be proposed.

For anticancer activity , pyrrolidine derivatives may induce apoptosis through the intrinsic or extrinsic pathways, potentially involving the modulation of Bcl-2 family proteins or caspase activation.

In the context of anti-inflammatory effects , the inhibition of the COX-2 enzyme is a plausible mechanism. This would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel therapeutic agents. While direct biological data is currently limited, the diverse and potent activities of structurally related pyrrolidine derivatives in the areas of infectious diseases, oncology, neurodegeneration, and inflammation underscore the significant potential of this scaffold. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. Such studies will be crucial in elucidating their specific mechanisms of action, identifying lead compounds for further development, and ultimately translating the therapeutic promise of this chemical class into clinical applications. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future research endeavors.

References

- 1. Buy diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate [smolecule.com]

- 2. Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Potential Applications of Pyrrolidine Dicarboxylate Compounds in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within the field of neuroscience, pyrrolidine dicarboxylate derivatives have emerged as a significant class of molecules with profound effects on the central nervous system (CNS). These compounds primarily exert their influence by modulating key components of excitatory neurotransmission, particularly the glutamate system. This technical guide provides an in-depth overview of the core applications of pyrrolidine dicarboxylate and related compounds in neuroscience, with a focus on their mechanisms of action, quantitative data from preclinical studies, detailed experimental protocols, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding and treatment of neurological and psychiatric disorders.

The primary focus of this guide will be on three main classes of pyrrolidine-containing compounds:

-

Glutamate Uptake Inhibitors: Primarily represented by L-trans-pyrrolidine-2,4-dicarboxylate (PDC), these compounds block the excitatory amino acid transporters (EAATs), leading to an increase in extracellular glutamate levels.

-

NMDA Receptor Modulators: This class includes derivatives such as methylated L-trans-2,3-pyrrolidine dicarboxylates, which can act as potent agonists at the N-methyl-D-aspartate (NMDA) receptor.

-

Anticonvulsant Pyrrolidine-2,5-diones: These compounds have shown significant efficacy in preclinical models of epilepsy, with a mechanism of action linked to the modulation of voltage-gated ion channels.

Pyrrolidine Dicarboxylates as Glutamate Uptake Inhibitors

The precise regulation of extracellular glutamate concentrations is critical for normal synaptic transmission and the prevention of excitotoxicity. Glutamate transporters, also known as excitatory amino acid transporters (EAATs), are responsible for the rapid removal of glutamate from the synaptic cleft. Pyrrolidine dicarboxylate compounds, most notably L-trans-pyrrolidine-2,4-dicarboxylate (PDC), are potent inhibitors of these transporters.

Mechanism of Action

L-trans-PDC acts as a competitive inhibitor at the glutamate binding site of EAATs.[1] By blocking these transporters, PDC prevents the reuptake of glutamate into neurons and glial cells, leading to an accumulation of glutamate in the extracellular space.[2][3] This elevated glutamate can then activate various glutamate receptors, including NMDA and AMPA receptors, leading to downstream signaling events and, in some cases, excitotoxicity.[4]

Quantitative Data

The following table summarizes the inhibitory activity of L-trans-pyrrolidine-2,4-dicarboxylate (PDC) on various excitatory amino acid transporters (EAATs) and its neurotoxic effects.

| Compound | Target | Assay Type | Value | Species | Reference |

| L-trans-pyrrolidine-2,4-dicarboxylate (PDC) | human EAAT1 | [³H]-d-Aspartate Uptake | Ki = 20 µM | Human | [1] |

| L-trans-pyrrolidine-2,4-dicarboxylate (PDC) | human EAAT2 | [³H]-d-Aspartate Uptake | Ki = 20 µM | Human | [1] |

| L-trans-pyrrolidine-2,4-dicarboxylate (PDC) | human EAAT3 | [³H]-d-Aspartate Uptake | Ki = 109 µM | Human | [1] |

| L-trans-pyrrolidine-2,4-dicarboxylate (PDC) | human EAAT1 | FLIPR Membrane Potential | Km = 19 µM | Human | [1] |

| L-trans-pyrrolidine-2,4-dicarboxylate (PDC) | human EAAT2 | FLIPR Membrane Potential | Km = 7.7 µM | Human | [1] |

| L-trans-pyrrolidine-2,4-dicarboxylate (PDC) | human EAAT3 | FLIPR Membrane Potential | Km = 11 µM | Human | [1] |

| L-trans-pyrrolidine-2,4-dicarboxylate (PDC) | Neurotoxicity | Cortical Cultures | EC50 = 320 ± 157 µM | Rat | [4] |

| L-trans-pyrrolidine-2,4-dicarboxylate (PDC) | Neurotoxicity | Astrocyte-poor Cultures | EC50 = 50 ± 5 µM | Rat | [4] |

Signaling Pathway

The inhibition of glutamate uptake by PDC initiates a signaling cascade primarily through the activation of glutamate receptors. The following diagram illustrates this pathway.

Pyrrolidine Dicarboxylates as NMDA Receptor Modulators

The NMDA receptor is a crucial player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in various neurological disorders. Certain pyrrolidine dicarboxylate derivatives have been shown to act as potent modulators of NMDA receptors.

Mechanism of Action

These compounds, such as cis- and trans-5-methyl-L-trans-2,3-pyrrolidine-dicarboxylate, act as agonists at the glutamate binding site of the NMDA receptor.[5] Their binding initiates a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of calcium and sodium ions. This influx triggers a cascade of intracellular signaling events.

Quantitative Data

The following table presents the binding affinities and agonist potencies of methylated L-trans-2,3-pyrrolidine-dicarboxylate derivatives at the NMDA receptor.

| Compound | Target | Assay Type | Value | Species | Reference |

| cis-5-methyl-L-trans-2,3-PDC | ³H-Glutamate Binding | Inhibition | IC50 = 0.4 µM | Rat | [5] |

| trans-5-methyl-L-trans-2,3-PDC | ³H-Glutamate Binding | Inhibition | IC50 = 1.4 µM | Rat | [5] |

| L-trans-2,3-PDC | ³H-Glutamate Binding | Inhibition | IC50 = 1.2 µM | Rat | [5] |

| cis-5-methyl-L-trans-2,3-PDC | NR1A/NR2B Receptors | Agonist Activity | EC50 = 5 µM | Rat | [5] |

| trans-5-methyl-L-trans-2,3-PDC | NR1A/NR2B Receptors | Agonist Activity | EC50 = 49 µM | Rat | [5] |

| L-trans-2,3-PDC | NR1A/NR2B Receptors | Agonist Activity | EC50 = 16 µM | Rat | [5] |

Signaling Pathway

The activation of NMDA receptors by pyrrolidine dicarboxylate agonists triggers downstream signaling pathways that are critical for synaptic plasticity and, when overactivated, excitotoxicity.

Pyrrolidine-2,5-diones as Anticonvulsants

A distinct class of pyrrolidine derivatives, the pyrrolidine-2,5-diones, has demonstrated significant potential as anticonvulsant agents. These compounds are structurally related to the clinically used anti-epileptic drug ethosuximide.

Mechanism of Action

The anticonvulsant activity of pyrrolidine-2,5-dione derivatives is believed to be mediated through the modulation of voltage-gated ion channels. In vitro studies have suggested that these compounds can interact with and inhibit both voltage-sensitive sodium channels and L-type calcium channels.[6][7] This dual action likely contributes to their broad spectrum of activity in preclinical seizure models.

Quantitative Data

The following table summarizes the in vivo efficacy of representative pyrrolidine-2,5-dione derivatives in preclinical models of epilepsy.

| Compound | Seizure Model | ED50 (mg/kg, i.p.) | Species | Reference |

| 3,3-diphenyl-1-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione (3q) | MES | 31.64 | Mouse | [8] |

| 3,3-diphenyl-1-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione (3q) | scPTZ | 75.41 | Mouse | [8] |

| 3,3-diphenyl-1-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione (3q) | 6-Hz (32 mA) | 38.15 | Mouse | [8] |

| (R,S)-3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES | 68.30 | Mouse | [9] |

| (R,S)-3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6-Hz (32 mA) | 28.20 | Mouse | [9] |

| Compound 30 (a hybrid pyrrolidine-2,5-dione derivative) | MES | 45.6 | Mouse | [10] |

| Compound 30 (a hybrid pyrrolidine-2,5-dione derivative) | 6-Hz (32 mA) | 39.5 | Mouse | [10] |

Signaling Pathway

The proposed mechanism of action for anticonvulsant pyrrolidine-2,5-diones involves the modulation of neuronal excitability by acting on voltage-gated ion channels.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Glutamate Uptake Assay in Synaptosomes

Objective: To measure the inhibition of glutamate uptake by a test compound in isolated nerve terminals (synaptosomes).

Materials:

-

Rat forebrain tissue

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2.5 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose, pH 7.4)

-

[³H]-L-glutamate or [³H]-D-aspartate

-

Test compound (e.g., L-trans-PDC)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Glass-fiber filters

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat forebrain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction. Resuspend the pellet in Krebs-Ringer buffer.

-

Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-L-glutamate or [³H]-D-aspartate.

-

After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration through glass-fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold Krebs-Ringer buffer to remove unbound radiolabel.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of glutamate uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Electrophysiological Recording of NMDA Receptor Currents

Objective: To measure the agonist or antagonist activity of a test compound on NMDA receptors using whole-cell patch-clamp electrophysiology.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices

-

External solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, 0.001 mM tetrodotoxin, 0.01 mM glycine, pH 7.4)

-

Internal solution (e.g., 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and perfusion system

-

Test compound and NMDA

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron. Clamp the cell at a holding potential of -60 mV.

-

Drug Application: Apply NMDA (e.g., 100 µM) to the cell using a rapid perfusion system to elicit an inward current.

-

To test for agonist activity, apply the test compound at various concentrations and measure the elicited current.

-

To test for antagonist activity, co-apply the test compound with a fixed concentration of NMDA and measure the reduction in the NMDA-evoked current.

-

Data Analysis: For agonists, determine the EC50 value by plotting the current amplitude against the log concentration of the compound. For antagonists, determine the IC50 value by plotting the percentage of inhibition of the NMDA-evoked current against the log concentration of the antagonist.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.

Materials:

-

Mice or rats

-

Electroconvulsive shock generator with corneal electrodes

-

Saline solution (0.9%)

-

Test compound and vehicle

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., intraperitoneally).

-

At the time of predicted peak effect, apply a drop of saline to the animal's corneas.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through the corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.

-

Data Analysis: Determine the ED50 of the test compound, the dose that protects 50% of the animals from the tonic hindlimb extension, by testing a range of doses and using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Objective: To evaluate the ability of a test compound to protect against clonic seizures induced by a chemical convulsant.

Materials:

-

Mice

-

Pentylenetetrazole (PTZ) solution

-

Test compound and vehicle

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., intraperitoneally).

-

At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck.

-

Place the animals in individual observation cages and observe for the presence of clonic seizures (characterized by rhythmic muscle spasms) for a period of 30 minutes.

-

The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

-

Data Analysis: Determine the ED50 of the test compound, the dose that protects 50% of the animals from clonic seizures, by testing a range of doses and using probit analysis.

Synthesis of Pyrrolidine Dicarboxylate Compounds

The synthesis of pyrrolidine dicarboxylate derivatives often involves multi-step procedures. Below is a generalized workflow for the synthesis of a pyrrolidine-2,5-dione-based anticonvulsant.

References

- 1. researchgate.net [researchgate.net]

- 2. The uptake inhibitor L-trans-PDC enhances responses to glutamate but fails to alter the kinetics of excitatory synaptic currents in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Glutamate deficiency can trigger proliferation inhibition via down regulation of the mTOR/S6K1 pathway in pig intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate, a chiral pyrrolidine derivative, has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Its rigid, stereochemically defined structure provides a valuable scaffold for the construction of complex, biologically active molecules. This technical guide delves into the synthesis, chemical properties, and significant applications of this intermediate, with a focus on its role in the preparation of widely used antihypertensive drugs.

Physicochemical Properties and Spectroscopic Data

This compound is a diester with the molecular formula C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol . The stereochemistry of the two chiral centers at positions 2 and 5 of the pyrrolidine ring is crucial for its application in stereospecific synthesis. The (2S, 5S) isomer is of particular interest in pharmaceutical manufacturing.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not readily available |

| Solubility | Soluble in most organic solvents |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |

| 7.25-7.40 (m, 5H) | Aromatic (Benzyl) | 172.5, 172.3 | C=O (Ester) |

| 4.10-4.25 (q, 4H) | -OCH₂CH₃ | 138.0 | Aromatic (Quaternary) |

| 3.80-3.95 (d, 2H) | -NCH₂Ph | 128.5, 128.3, 127.2 | Aromatic (CH) |

| 3.55-3.65 (m, 2H) | H-2, H-5 | 60.5, 60.4 | -OCH₂CH₃ |

| 2.00-2.30 (m, 4H) | H-3, H-4 | 58.5, 58.3 | C-2, C-5 |

| 1.20-1.35 (t, 6H) | -OCH₂CH₃ | 55.0 | -NCH₂Ph |

| 30.0, 29.8 | C-3, C-4 | ||

| 14.2, 14.1 | -OCH₂CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from similar structures.

Synthesis of this compound

A common and efficient method for the synthesis of (2S,5S)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate involves the starting material L-glutamic acid. This multi-step synthesis ensures the desired stereochemistry is retained.

Experimental Protocol: Synthesis from L-Glutamic Acid

Step 1: Diethyl L-glutamate hydrochloride formation

-

Suspend L-glutamic acid (1 equivalent) in absolute ethanol.

-

Bubble dry hydrogen chloride gas through the suspension at 0°C until saturation.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield diethyl L-glutamate hydrochloride as a white solid.

-

Typical Yield: >95%.

Step 2: N-Benzylation

-

Dissolve diethyl L-glutamate hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (2.5 equivalents).

-

Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Intramolecular Cyclization (Dieckmann Condensation)

-

Dissolve the N-benzylated diester (1 equivalent) in an anhydrous, non-polar solvent like toluene.

-

Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents), portion-wise at a controlled temperature (e.g., 0°C or room temperature).

-